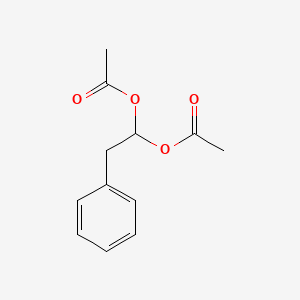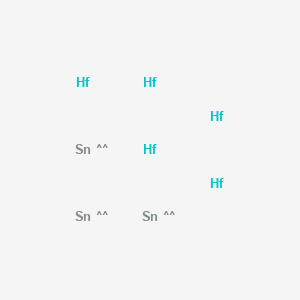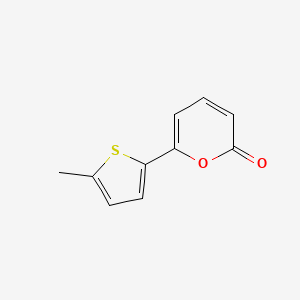
1,2-Dimethylidenecyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethylidenecyclopropane is an organic compound that belongs to the class of cyclopropanes. It consists of a cyclopropane ring with two methylene groups attached to adjacent carbon atoms. This compound is known for its unique structural properties and high reactivity due to the ring strain in the cyclopropane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethylidenecyclopropane can be synthesized through various methods. One common method involves the reaction of 1,2-dibromoethane with a strong base such as sodium amide (NaNH2) in liquid ammonia. This reaction leads to the formation of the cyclopropane ring with the elimination of hydrogen bromide (HBr).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethylidenecyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopropanes.
Aplicaciones Científicas De Investigación
1,2-Dimethylidenecyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethylidenecyclopropane involves its high reactivity due to the ring strain in the cyclopropane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylcyclopropane: Similar structure but lacks the double bonds present in 1,2-Dimethylidenecyclopropane.
Cyclopropane: The simplest cyclopropane compound without any substituents.
Cyclopentane: A larger ring structure with five carbon atoms.
Uniqueness
This compound is unique due to its high ring strain and the presence of two methylene groups, which confer distinct reactivity and chemical properties compared to other cyclopropanes and cycloalkanes.
Propiedades
Número CAS |
18631-85-1 |
|---|---|
Fórmula molecular |
C5H6 |
Peso molecular |
66.10 g/mol |
Nombre IUPAC |
1,2-dimethylidenecyclopropane |
InChI |
InChI=1S/C5H6/c1-4-3-5(4)2/h1-3H2 |
Clave InChI |
ZNKWTJLYBOAVHI-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


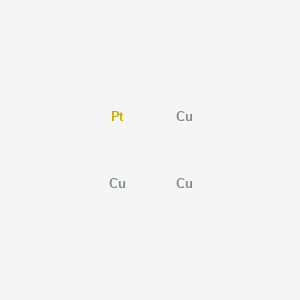
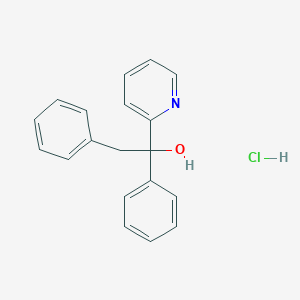
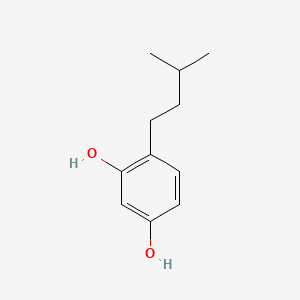
![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
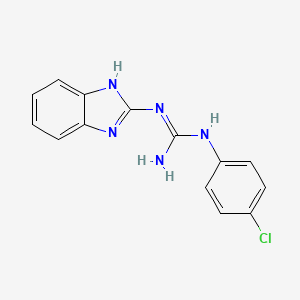
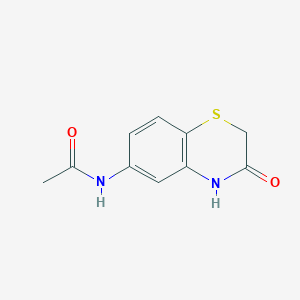
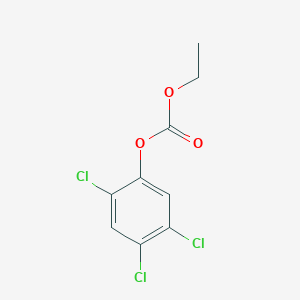

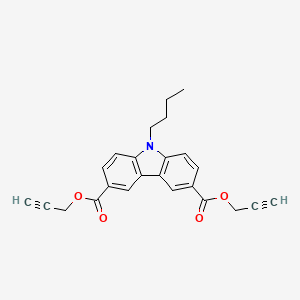
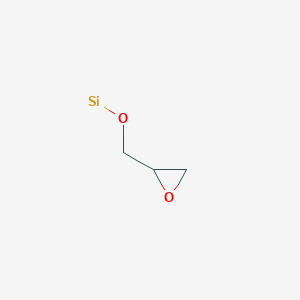
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)
